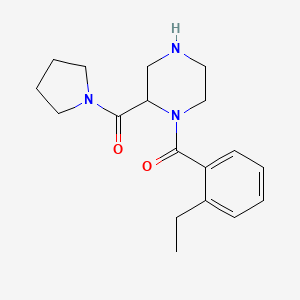![molecular formula C23H23NO3S B5481598 N~1~-(3,5-Dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5481598.png)
N~1~-(3,5-Dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3,5-Dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as antiemetic and antipsychotic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,5-Dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylphenylamine and 4-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Formation of Intermediate: The reaction between 3,5-dimethylphenylamine and 4-methylbenzenesulfonyl chloride forms an intermediate sulfonamide.
Coupling Reaction: The intermediate is then coupled with 4-formylbenzoic acid under acidic conditions to form the final product, N1-(3,5-Dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,5-Dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly for conditions where benzamide derivatives are effective.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N1-(3,5-Dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N~1~-(3,5-Dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide: Unique due to its specific structural features.
Other Benzamides: Such as metoclopramide and sulpiride, which are used as antiemetic and antipsychotic agents.
Uniqueness
This compound is unique due to the presence of both dimethylphenyl and sulfonylmethyl groups, which may confer distinct chemical and biological properties compared to other benzamides.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-[(4-methylphenyl)sulfonylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c1-16-4-10-22(11-5-16)28(26,27)15-19-6-8-20(9-7-19)23(25)24-21-13-17(2)12-18(3)14-21/h4-14H,15H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQVVJLUYGTLDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-endo)-8-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B5481523.png)
![N-[3-(4-isopropoxyphenyl)propyl]propanamide](/img/structure/B5481526.png)
![(NZ)-N-[[2,4-bis[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]phenyl]methylidene]hydroxylamine](/img/structure/B5481533.png)
![N-(2-hydroxy-4-nitrophenyl)-2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5481551.png)
![4-(5-methylpyridin-2-yl)-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)piperidin-4-ol](/img/structure/B5481554.png)
![N~4~-[4-(azepan-1-ylsulfonyl)phenyl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide](/img/structure/B5481567.png)
![(E)-3-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE](/img/structure/B5481574.png)
![4-{3-[2-(2-fluoro-4,5-dimethoxyphenyl)-1H-imidazol-1-yl]propyl}morpholine](/img/structure/B5481586.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B5481588.png)
![N-[2-(isopropylamino)-2-oxoethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5481594.png)

![N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]phenylalanine](/img/structure/B5481607.png)
![4-[(E)-2-(4-oxo-1H-quinolin-2-yl)ethenyl]benzoic acid](/img/structure/B5481615.png)
![1-[5-hydroxy-1-(3-isopropoxypropyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5481622.png)
